1-(thiophen-2-ylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a trifluoromethyl phenyl group
Preparation Methods
The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of thiophene, which can be achieved using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents like trifluoromethyl phenyl sulfone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the sulfonyl group.
Common reagents include oxidizing agents, reducing agents, and nucleophiles. Major products depend on the specific reaction conditions but often involve modifications to the thiophene or phenyl rings.
Scientific Research Applications
1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving sulfonyl and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity through non-covalent interactions.
Pathways Involved: It can influence signaling pathways by altering the function of key proteins, potentially leading to therapeutic effects in disease models.
Comparison with Similar Compounds
1-(THIOPHENE-2-SULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Examples include trifluoromethyl phenyl sulfone and other sulfonyl-substituted piperidines.
Uniqueness: The presence of both thiophene-2-sulfonyl and trifluoromethyl phenyl groups in the same molecule provides unique electronic and steric properties, distinguishing it from other compounds with only one of these groups.
Properties
Molecular Formula |
C17H17F3N2O3S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-5-7-14(8-6-13)21-16(23)12-3-1-9-22(11-12)27(24,25)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,21,23) |
InChI Key |
DIZYAFUNDNWBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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